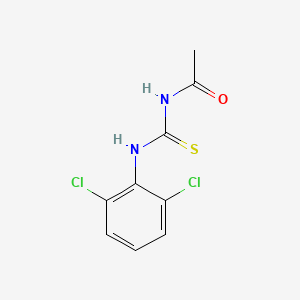

N-(2,6-dichlorophenyl)-N'-acetylthiourea

説明

N-(2,6-Dichlorophenyl)-N'-acetylthiourea is a thiourea derivative characterized by a 2,6-dichlorophenyl group attached to the nitrogen atom and an acetylated thiourea moiety. Thiourea derivatives are widely studied for their diverse applications, including biological activity, coordination chemistry, and material science. The 2,6-dichlorophenyl substituent is a common pharmacophore in pharmaceuticals (e.g., clonidine) and agrochemicals, contributing to enhanced stability and lipophilicity . The acetyl group in this compound may influence solubility, metabolic stability, and intermolecular interactions compared to non-acetylated analogs .

特性

分子式 |

C9H8Cl2N2OS |

|---|---|

分子量 |

263.14 g/mol |

IUPAC名 |

N-[(2,6-dichlorophenyl)carbamothioyl]acetamide |

InChI |

InChI=1S/C9H8Cl2N2OS/c1-5(14)12-9(15)13-8-6(10)3-2-4-7(8)11/h2-4H,1H3,(H2,12,13,14,15) |

InChIキー |

UJFXYUHNOWIUBF-UHFFFAOYSA-N |

正規SMILES |

CC(=O)NC(=S)NC1=C(C=CC=C1Cl)Cl |

製品の起源 |

United States |

科学的研究の応用

Synthesis and Characterization

The synthesis of N-(2,6-dichlorophenyl)-N'-acetylthiourea typically involves the reaction of 2,6-dichloroaniline with acetyl isothiocyanate or similar reagents. Characterization techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are commonly employed to confirm the structure and purity of the synthesized compound.

Antidiabetic Activity

Research has indicated that thioureas, including this compound, exhibit significant antidiabetic properties. The compound has been shown to inhibit enzymes such as α-amylase and glucose-6-phosphatase, which play crucial roles in glucose metabolism. In vitro studies demonstrated that this compound effectively reduced blood glucose levels in diabetic models, suggesting its potential as a therapeutic agent for diabetes management .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various bacterial strains. In vitro assays revealed that this compound exhibited potent antibacterial effects, making it a candidate for developing new antimicrobial agents . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.

Antioxidant Activity

Thioureas are recognized for their antioxidant properties. This compound has been tested against free radicals such as DPPH and ABTS, showing promising results in scavenging these reactive species. This suggests potential applications in preventing oxidative stress-related diseases .

Toxicological Studies

Toxicity assessments are vital for evaluating the safety of new compounds. Studies involving this compound have demonstrated a favorable safety profile in animal models. No significant toxic effects were observed on hematological and biochemical parameters at therapeutic doses, indicating its potential for clinical use .

Industrial Applications

Beyond pharmacology, thioureas like this compound find utility in various industrial processes:

- Agriculture : As potential agrochemicals for pest control due to their insecticidal properties.

- Material Science : Used in the synthesis of polymers and plastics where thiourea derivatives enhance material properties.

- Dyes and Pigments : Employed in dye manufacturing due to their ability to form stable complexes with metal ions .

Case Study 1: Antidiabetic Effects

A study conducted on Swiss male albino mice demonstrated that administration of this compound resulted in a significant reduction in blood glucose levels after 30 days of treatment. The study highlighted the compound's ability to inhibit glucose-6-phosphatase effectively .

Case Study 2: Antimicrobial Activity

In a comparative study against common bacterial strains such as E. coli and Staphylococcus aureus, this compound showed higher activity than standard antibiotics like amoxicillin, suggesting its potential as an alternative antimicrobial agent .

化学反応の分析

Reactivity of the Thiourea Moiety

The acetylthiourea group (–NH–C(=S)–N–COCH₃) exhibits dual reactivity:

-

Hydrogen-bonding interactions : Intramolecular N–H⋯O bonds stabilize the structure .

-

Nucleophilic sites : The sulfur atom in C=S and nitrogen atoms participate in SNAr (nucleophilic aromatic substitution) or tautomerization .

Key Reactivity Patterns:

-

Tautomerism : The thiourea group may undergo keto-enol tautomerism, enhancing nucleophilicity at the sulfur or nitrogen centers .

-

SNAr reactions : Electron-withdrawing chlorine substituents activate the aromatic ring for nucleophilic attack, though direct examples for this compound are not documented .

Potential Reaction Pathways

Based on analogous thiourea derivatives and mechanistic studies:

3.1. Hydrolysis

-

Acidic/basic conditions : The thiourea group may hydrolyze to form urea derivatives or release H₂S .

3.2. Complexation with Metals

-

Thioureas often act as ligands for transition metals (e.g., Cu, Ni) via sulfur and nitrogen coordination .

3.3. Cyclization Reactions

-

Under thermal or catalytic conditions, intramolecular cyclization could yield thiazole or thiadiazole derivatives .

Mechanistic Insights from Analogous Systems

Studies on SNAr reactions with biothiols (e.g., N-acetylcysteine) suggest that:

-

Electron-withdrawing groups (e.g., –NO₂, –Cl) enhance electrophilicity at the ipso carbon .

-

Amine–enol equilibrium in acetylated thioureas may stabilize nucleophilic thiolate forms, increasing reactivity .

Table 2: Reactivity Trends in SNAr Reactions

| Nucleophile | Reactivity (k, M⁻¹s⁻¹) | Dominant Species |

|---|---|---|

| N-Acetylcysteine | 976 (highest) | Thiolate (stabilized by tautomerism) |

| Cysteine | ~1 | Thiol (SH–R–NH₃⁺) |

Stability and Degradation

類似化合物との比較

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Electronic Effects of Substituents

| Substituent Position | Compound Example | Electronic Effect | Biological Impact |

|---|---|---|---|

| 2,6-Dichloro | N-(2,6-DCl-phenyl)-N'-acetylthiourea | Steric hindrance, lipophilicity | Enhanced membrane permeability |

| 3,4-Dichloro | Propanil | Reduced steric bulk | Broad-spectrum herbicidal action |

| 3,5-Dichloro | Iprodione metabolite | Symmetric substitution | Stability in metabolic pathways |

Research Findings and Implications

- Coordination Chemistry: Thiourea derivatives with 2,6-dichlorophenyl groups exhibit strong metal-binding capabilities due to sulfur and nitrogen donor atoms, making them candidates for catalytic or sensor applications .

- Biological Activity: Acetylated thioureas show improved metabolic stability over non-acetylated analogs, as seen in comparative studies with clonidine derivatives .

- Thermal Behavior : Formamide analogs like N-(2,6-dichlorophenyl)formamide display ordered-to-disordered phase transitions under thermal stress, a property under investigation for acetylthioureas .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(2,6-dichlorophenyl)-N'-acetylthiourea, and how can reaction conditions be optimized for higher yields?

- Methodology : The synthesis typically involves reacting 2,6-dichloroaniline with acetylating agents or isocyanates. A coupling agent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) is often used to form the thiourea bond. Solvents like dimethylformamide (DMF) or dichloromethane (DCM) are employed under reflux conditions. Yield optimization requires careful control of stoichiometry, temperature (typically 60–80°C), and reaction time (12–24 hours). Purification via column chromatography or recrystallization is recommended .

Q. How is the crystal structure of this compound determined experimentally?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of a saturated solution. Data collection uses a diffractometer with Mo-Kα radiation. Structural refinement is performed using SHELXL (for small-molecule refinement) and visualized with ORTEP-3 for thermal ellipsoid plots. Key parameters include bond lengths, angles, and torsion angles, which are validated against crystallographic databases like the Cambridge Structural Database (CSD) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodology : Use fume hoods, nitrile gloves, and lab coats to avoid dermal exposure. Waste should be segregated and disposed of via certified hazardous waste services. Emergency protocols include rinsing exposed skin with water for 15 minutes and consulting a physician. Safety Data Sheets (SDS) highlight hazards such as skin irritation and recommend first-aid measures .

Advanced Research Questions

Q. How can computational methods like DFT and Hirshfeld surface analysis predict the compound’s electronic properties and intermolecular interactions?

- Methodology : Density Functional Theory (DFT) calculations (e.g., using Gaussian or ORCA software) model electronic properties, such as HOMO-LUMO gaps and electrostatic potential maps. Hirshfeld surface analysis (via CrystalExplorer) quantifies intermolecular interactions (e.g., Cl···H, S···H contacts) from crystallographic data, providing insights into packing efficiency and stability .

Q. What strategies resolve contradictions in crystallographic data refinement between software tools?

- Methodology : Compare refinement outputs from SHELXL and alternative programs (e.g., Olex2). Validate using residual factors (R1, wR2), goodness-of-fit (GOF), and checkCIF reports. Discrepancies in thermal parameters or bond lengths may require re-examining data integration or applying twinning corrections. Cross-validation with spectroscopic data (e.g., NMR, IR) ensures consistency .

Q. How do structural modifications of the thiourea core influence biological activity, such as antioxidant or enzyme inhibitory effects?

- Methodology : Synthesize derivatives with varied substituents (e.g., halogens, nitro groups) and test via in vitro assays:

- Antioxidant activity : DPPH radical scavenging assay, comparing IC50 values.

- Enzyme inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based monitoring of substrate turnover).

Structure-Activity Relationship (SAR) analysis identifies critical functional groups (e.g., electron-withdrawing Cl groups enhance stability and binding affinity) .

Q. What advanced spectroscopic techniques are used to characterize tautomeric forms of this thiourea derivative?

- Methodology :

- VT-NMR (Variable Temperature NMR) detects tautomeric equilibria (e.g., thione ↔ thiol) by observing chemical shift changes at elevated temperatures.

- IR Spectroscopy : Sharp ν(C=S) bands near 1250–1350 cm⁻¹ confirm thiourea tautomers.

- XPS (X-ray Photoelectron Spectroscopy) : Sulfur 2p binding energies distinguish thione (∼163 eV) from thiolate forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。